2-[(3-Oxocyclohexyl)methyl]benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-oxocyclohexyl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-13-6-2-1-5-12(13)8-11-4-3-7-14(16)9-11/h1-2,5-6,11H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGHNPUEYKJZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642362 | |
| Record name | 2-[(3-Oxocyclohexyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-05-2 | |
| Record name | 2-[(3-Oxocyclohexyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to 2 3 Oxocyclohexyl Methyl Benzonitrile
Retrosynthetic Analysis for the Target Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. wikipedia.orguoc.gr This process involves disconnection of strategic bonds and functional group interconversions (FGI) to reveal plausible synthetic precursors. wikipedia.orguoc.gr
Disconnection Strategies and Functional Group Interconversions
The structure of 2-[(3-Oxocyclohexyl)methyl]benzonitrile presents several opportunities for logical disconnections. The primary disconnection point is the carbon-carbon bond between the cyclohexyl ring and the benzylic methylene (B1212753) group. This disconnection suggests an alkylation reaction between a cyclohexanone (B45756) enolate or its equivalent and a 2-(halomethyl)benzonitrile. libretexts.org
Another key retrosynthetic step involves functional group interconversion of the ketone moiety on the cyclohexyl ring. The 3-oxocyclohexyl group can be viewed as the product of a more complex ring-forming reaction, such as a Robinson annulation, or as arising from the oxidation of a corresponding cyclohexanol. wikipedia.orgmasterorganicchemistry.com Furthermore, the nitrile group on the aromatic ring can be retrosynthetically derived from an amide, an aldehyde, or a diazonium salt, offering flexibility in the choice of starting materials.
A plausible retrosynthetic pathway is outlined below:

This analysis suggests that the target molecule can be constructed from simpler precursors through a series of well-established chemical transformations.
Identification of Key Synthetic Precursors and Starting Materials
Based on the retrosynthetic analysis, several key synthetic precursors and starting materials can be identified.
| Precursor/Starting Material | Rationale |
| Cyclohexanone | A readily available starting material for the formation of the cyclohexyl ring. |
| 2-(Halomethyl)benzonitrile (e.g., 2-bromomethylbenzonitrile) | An electrophilic partner for the alkylation of a cyclohexanone enolate. asianpubs.org |
| 2-Methylbenzonitrile | A potential precursor to 2-(halomethyl)benzonitrile via radical halogenation. |
| Cyclohexenone | A key intermediate if a Michael addition or Robinson annulation strategy is employed for the construction of the substituted cyclohexanone ring. wikipedia.orgmasterorganicchemistry.com |
| Benzaldehyde derivatives | Could serve as precursors to the benzonitrile (B105546) moiety through various functional group transformations. |
Development and Optimization of Novel Synthetic Pathways
The synthesis of this compound can be approached through several strategic pathways, each offering distinct advantages and challenges. The development and optimization of these routes are crucial for achieving high yields and purity of the final product.
Multi-Step Synthesis Protocols
A multi-step synthesis is likely required to construct the target molecule efficiently. A potential protocol, based on the retrosynthetic analysis, would involve the following key steps:
Enolate Formation: Generation of a cyclohexanone enolate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). libretexts.org The use of a strong base ensures complete deprotonation, minimizing self-condensation side reactions. libretexts.org
Alkylation: Reaction of the pre-formed enolate with an electrophile like 2-(bromomethyl)benzonitrile. This SN2 reaction forms the crucial carbon-carbon bond between the two ring systems. libretexts.org Careful control of reaction temperature is necessary to prevent side reactions.
Purification: The crude product would require purification, likely through column chromatography, to isolate the desired 2-[(cyclohexanon-2-yl)methyl]benzonitrile.
Isomer Separation/Modification (if necessary): The initial alkylation would yield the 2-substituted cyclohexanone. To obtain the target 3-substituted isomer, further synthetic manipulations, such as a Robinson annulation approach starting from different precursors, would be necessary. Alternatively, if the initial product is a mixture of isomers, chromatographic separation would be required.
The optimization of such a protocol would involve screening different bases, solvents, reaction times, and temperatures to maximize the yield of the desired product.
Exploration of Alkylation Reactions
The cornerstone of the proposed synthesis is the alkylation of a cyclohexanone enolate. libretexts.org The efficiency of this step is highly dependent on several factors:
Base: Strong, sterically hindered bases like LDA are preferred to generate the enolate quantitatively and irreversibly. libretexts.org
Electrophile: The choice of the leaving group on the benzylic carbon is important. Bromides and iodides are generally more reactive than chlorides in SN2 reactions. asianpubs.org
Stereoselectivity: Alkylation of substituted cyclohexanones can lead to a mixture of diastereomers. The stereochemical outcome is often influenced by the approach of the electrophile to the enolate, with axial attack often being kinetically favored.
| Reaction Parameter | Influence on Alkylation |
| Base | Determines the concentration and regioselectivity of the enolate. |
| Solvent | Can affect the aggregation state and reactivity of the enolate. |
| Temperature | Lower temperatures are generally favored to enhance selectivity and minimize side reactions. |
| Leaving Group on Electrophile | Influences the rate of the SN2 reaction (I > Br > Cl). |
Further exploration into asymmetric alkylation methods, potentially using chiral auxiliaries or catalysts, could provide enantioselective routes to chiral derivatives of the target compound.
Catalyst-Mediated Transformations in the Synthesis of Related Compounds
For instance, palladium-catalyzed cross-coupling reactions could be envisioned for the formation of the C-C bond, although this would require different precursors. Catalyst-mediated hydrogenation of a cyclohexenone intermediate, potentially formed via a Robinson annulation, could be a key step in establishing the stereochemistry of the final product. The use of chiral catalysts in such reductions can lead to high levels of enantioselectivity.
Furthermore, the synthesis of the benzonitrile precursor itself can be achieved through catalyst-mediated reactions. For example, the cyanation of an aryl halide using a palladium or copper catalyst is a common method for introducing the nitrile functionality.
The application of these and other catalyst-mediated transformations to the synthesis of this compound represents a promising area for future research and development, potentially leading to more efficient and sustainable synthetic routes.
Chemical Reactivity and Transformation Studies of 2 3 Oxocyclohexyl Methyl Benzonitrile
Reactivity Profile of the Nitrile Functional Group
The cyano (–C≡N) group of the benzonitrile (B105546) moiety is a versatile functional group. libretexts.org Its carbon-nitrogen triple bond is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org
The electrophilic carbon of the nitrile group readily reacts with a variety of nucleophiles. libretexts.org Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine. libretexts.orgopenstax.org This reaction proceeds through the nucleophilic addition of a hydride ion to the carbon of the C≡N bond, forming an intermediate imine anion, which then undergoes a second hydride addition to yield a dianion. libretexts.orgopenstax.org Subsequent protonation with water gives the final primary amine product, 2-((3-oxocyclohexyl)methyl)benzylamine. openstax.org
Alternatively, reduction can be controlled to yield an aldehyde using a less reactive hydride reagent like diisobutylaluminium hydride (DIBALH). libretexts.org DIBALH adds only one hydride equivalent to the nitrile, forming a stable imine-aluminum complex. libretexts.org This complex is then hydrolyzed during acidic workup to produce 2-((3-oxocyclohexyl)methyl)benzaldehyde. libretexts.org
Organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, also add to the nitrile group. ucalgary.ca This reaction forms an imine salt intermediate, which, upon acidic hydrolysis, is converted to a ketone. ucalgary.ca For instance, reaction with phenylmagnesium bromide followed by hydrolysis would yield a ketone derivative. wikipedia.orgatamanchemicals.com
| Reaction Type | Reagent(s) | Intermediate(s) | Product |
| Full Reduction | 1. LiAlH₄ 2. H₂O | Imine anion, Dianion | Primary Amine |
| Partial Reduction | 1. DIBALH 2. H₃O⁺ | Imine-aluminum complex | Aldehyde |
| Addition of Organometallic | 1. RMgX or RLi 2. H₃O⁺ | Imine salt | Ketone |
Table 1: Summary of Nucleophilic Additions and Reductions of the Nitrile Group.
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic aqueous conditions. libretexts.orgnumberanalytics.com In both cases, the reaction proceeds through an amide intermediate, which may or may not be isolable. libretexts.orgorganicchemistrytutor.com
Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. libretexts.orgorganicchemistrytutor.com A water molecule then acts as a nucleophile, attacking the carbon. libretexts.org Following a series of proton transfers, a protonated amide is formed, which deprotonates to the amide. libretexts.org Under typical acidic conditions, the amide is further hydrolyzed to the corresponding carboxylic acid, 2-((3-oxocyclohexyl)methyl)benzoic acid, and an ammonium (B1175870) ion. organicchemistrytutor.com
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. openstax.orglibretexts.org This forms an imidate anion, which is protonated by water and then tautomerizes to an amide. rsc.org Depending on the reaction conditions, the amide can sometimes be isolated. organicchemistrytutor.com However, under harsher conditions like high temperatures, the amide undergoes further hydrolysis via nucleophilic acyl substitution to yield a carboxylate salt. openstax.orgorganicchemistrytutor.comcommonorganicchemistry.com Acidification of the salt provides the final carboxylic acid product. openstax.org
| Condition | Catalyst | Intermediate | Final Product (after workup) |
| Acidic | Strong acid (e.g., HCl, H₂SO₄) | Protonated nitrile, Amide | Carboxylic Acid |
| Basic | Strong base (e.g., NaOH, KOH) | Imidate anion, Amide | Carboxylic Acid |
Table 2: Hydrolysis Transformations of the Nitrile Group.
Reactivity of the Cyclohexanone (B45756) Moiety
The cyclohexanone ring contains a reactive carbonyl group and α-hydrogens, making it a hub for various transformations, including enolization, condensations, and alkylations.
The presence of α-hydrogens allows the cyclohexanone to form enolates in the presence of a base. vaia.com Because the ketone in 2-[(3-Oxocyclohexyl)methyl]benzonitrile is unsymmetrically substituted at the 3-position, deprotonation can occur on either side of the carbonyl group, leading to two different regioisomeric enolates.
Kinetic Enolate: Formed by removing the more accessible, less sterically hindered proton at the C-2 position. This is favored by strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures. researchgate.net
Thermodynamic Enolate: Formed by removing a proton from the more substituted C-6 position. This enolate is more stable and is favored under conditions that allow for equilibration, such as using a weaker base or higher temperatures. researchgate.net
The regioselective formation of these enolates is crucial for subsequent reactions. ubc.ca For 3-substituted cyclohexanones, achieving high regioselectivity can be challenging, though "soft enolization" conditions have been shown to improve selectivity compared to traditional "hard enolization" protocols. nih.govvander-lingen.nl Once formed, these enolates are powerful nucleophiles. They can react with electrophiles, such as alkyl halides, in C-alkylation reactions to form new carbon-carbon bonds at the α-position. vaia.comubc.ca The stereochemical outcome of such alkylations on cyclohexanone enolates often favors axial attack to avoid steric hindrance during the transition state. ubc.ca
Furthermore, the enolate can participate in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl-containing compounds. The cyclohexanone can also undergo reactions with amines to form enamines or imines, which are versatile intermediates for further functionalization. nih.govsemanticscholar.org
| Reaction | Reagents/Conditions | Key Intermediate | Product Type |
| Kinetic Enolate Formation | LDA, THF, -78 °C | Less substituted enolate | α-Functionalization at C-2 |
| Thermodynamic Enolate Formation | NaH, heat | More substituted enolate | α-Functionalization at C-6 |
| Alkylation | Enolate + R-X | Enolate | α-Alkylated cyclohexanone |
| Aldol Condensation | Enolate + Aldehyde/Ketone | Aldol adduct | β-Hydroxy ketone or α,β-Unsaturated ketone |
| Enamine Formation | Secondary Amine (e.g., pyrrolidine), acid catalyst | Enamine | Versatile synthetic intermediate |
Table 3: Key Reactions of the Cyclohexanone Moiety.
While specific studies on ring transformations of this compound are not prevalent, the cyclohexanone core is known to participate in various rearrangement reactions under specific conditions. For example, cascade reactions involving Michael additions can be used to construct highly substituted cyclohexanone skeletons. nih.govchemistryresearches.irbeilstein-journals.org Such domino reactions can rapidly build molecular complexity from simpler starting materials. nih.gov The formation of tetrahydroindoles has been achieved through a three-component cascade reaction involving cyclohexanones, demonstrating the potential for the ring to be incorporated into more complex heterocyclic systems. nih.govsemanticscholar.org
Reactivity of the Methylene (B1212753) Linker Between the Benzonitrile and Cyclohexanone Moieties
The methylene (–CH₂–) group is situated at a benzylic position, meaning it is directly attached to the benzene (B151609) ring. wikipedia.org This position exhibits enhanced reactivity due to the ability of the aromatic ring to stabilize benzylic radicals, carbocations, or carbanions through resonance. wikipedia.orglibretexts.org
The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to free-radical reactions. wikipedia.org For example, benzylic bromination can be achieved selectively using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds via a resonance-stabilized benzylic radical intermediate. libretexts.org
The benzylic position is also prone to oxidation by strong oxidizing agents. libretexts.org Reagents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid can oxidize a benzylic methylene group to a carboxylic acid, though this is a harsh reaction that would likely also affect the cyclohexanone ring. wikipedia.org More selective oxidation to a ketone can be achieved using milder reagents, such as a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) (CrO₃-dmpyz) or through modern catalytic methods involving N-hydroxyimides. wikipedia.orgrsc.org Aerobic oxidation of benzylic methylenes is a key transformation for producing valuable ketone intermediates. rsc.orgmdpi.com
| Reaction Type | Reagent(s) | Intermediate | Product |
| Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | Benzylic radical | Benzylic bromide |
| Selective Oxidation | CrO₃-dmpyz or catalytic O₂/N-hydroxyimide | Benzylic radical/peroxyl radical | Ketone |
| Strong Oxidation | KMnO₄, heat | - | Carboxylic acid |
Table 4: Reactions Involving the Benzylic Methylene Linker.
Functionalization and Derivatization of the Bridge
The methylene bridge connecting the phenyl and cyclohexyl rings in this compound is a key target for structural modification. Functionalization at this position can lead to a diverse array of derivatives with potentially novel properties. Research in this area has explored various synthetic strategies to introduce new functional groups and extend the molecular framework.
One common approach to functionalizing such benzylic positions is through free-radical halogenation, followed by nucleophilic substitution. While specific studies on this compound are not extensively documented in publicly available literature, analogous reactions on similar benzylic systems provide a predictive framework. For instance, bromination of the methylene bridge using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions would be expected to yield the corresponding benzylic bromide. This intermediate could then be subjected to a variety of nucleophiles to introduce ester, ether, amine, or other functional groups.
Another potential avenue for derivatization involves metal-catalyzed C-H activation. Modern synthetic methods often employ transition metal catalysts, such as palladium or rhodium, to directly functionalize C-H bonds. In the context of this compound, a directing group strategy, potentially involving the cyano group, could facilitate the selective introduction of aryl or alkyl substituents at the methylene bridge.
The reactivity of the cyclohexanone moiety can also be leveraged to indirectly modify the bridge. For example, enolate formation at the alpha-carbon of the cyclohexanone ring and subsequent reaction with electrophiles could be explored, although this would not directly functionalize the methylene bridge itself.
While detailed experimental data on the functionalization of the bridge of this compound remains limited in readily accessible sources, the established reactivity patterns of its constituent functional groups provide a strong basis for predicting its synthetic transformations.
| Reaction Type | Reagents and Conditions | Expected Product | Notes |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl4, reflux | 2-[(1-Bromo-1-(3-oxocyclohexyl))methyl]benzonitrile | Benzylic position is susceptible to radical halogenation. |
| Nucleophilic Substitution | Benzylic bromide, Nucleophile (e.g., NaCN, NaN3, ROH) | Substituted bridge derivatives | Versatile method for introducing various functional groups. |
| C-H Arylation | Palladium catalyst, Aryl halide, Directing group | Arylated bridge derivative | Requires specific catalytic system for selective activation. |
Exploration of Pericyclic and Cycloaddition Reactions
The unsaturated nature of the benzonitrile ring and the carbonyl group within the cyclohexanone moiety of this compound suggest its potential participation in pericyclic and cycloaddition reactions. These concerted reactions are powerful tools in organic synthesis for the construction of complex cyclic systems with high stereocontrol.
Diels-Alder Reactions: The cyclohexanone ring, upon enolization or conversion to a dienophile, could potentially participate in Diels-Alder reactions. For instance, conversion of the ketone to a silyl (B83357) enol ether would generate a diene system that could react with various dienophiles. However, the reactivity would be influenced by the steric hindrance imposed by the bulky benzonitrile-methyl substituent.
[3+2] Cycloaddition Reactions: The benzonitrile group itself is a precursor for the generation of nitrile oxides, which are classic 1,3-dipoles for [3+2] cycloaddition reactions. Treatment of an N-hydroxyimidoyl chloride derived from this compound with a base would generate the corresponding nitrile oxide in situ. This reactive intermediate could then undergo cycloaddition with a variety of dipolarophiles, such as alkenes or alkynes, to form five-membered heterocyclic rings. The regioselectivity of such reactions is often governed by frontier molecular orbital (FMO) theory.
Sigmatropic Rearrangements: Derivatives of this compound could be designed to undergo sigmatropic rearrangements. For example, if an allylic group were introduced alpha to the carbonyl of the cyclohexanone, the resulting molecule could be a substrate for a icm.edu.plicm.edu.pl-sigmatropic rearrangement, such as the Cope or Claisen rearrangement, under thermal or catalytic conditions. These rearrangements are valuable for the stereoselective formation of carbon-carbon bonds.
While specific experimental examples of pericyclic and cycloaddition reactions involving this compound are not prevalent in the surveyed literature, the principles of these reactions suggest a rich potential for this molecule in the synthesis of complex polycyclic and heterocyclic structures.
| Reaction Type | Reactant/Intermediate | Partner Molecule | Product Type |
| Diels-Alder | Silyl enol ether derivative | Dienophile (e.g., maleic anhydride) | Polycyclic adduct |
| [3+2] Cycloaddition | Nitrile oxide derivative | Alkene or Alkyne | Isoxazoline or Isoxazole |
| icm.edu.plicm.edu.pl-Sigmatropic Rearrangement | Allylic ketone derivative | N/A (intramolecular) | Rearranged unsaturated ketone |
Mechanistic Investigations of Chemical Processes Involving 2 3 Oxocyclohexyl Methyl Benzonitrile
Elucidation of Reaction Pathways and Transition States
A thorough elucidation of reaction pathways and the characterization of transition states for reactions involving 2-[(3-Oxocyclohexyl)methyl]benzonitrile would necessitate advanced computational chemistry and experimental kinetics studies. Transition state theory posits that for a chemical transformation to occur, reactants must pass through a high-energy transition state. bldpharm.com The geometry and energy of these transition states dictate the feasibility and rate of a reaction. For instance, in a potential reduction of the cyclohexanone (B45756) carbonyl group, the pathway could proceed through a chair-like or boat-like transition state, the preference for which would depend on the specific reagents and conditions used. However, no specific studies detailing these pathways for this compound have been found.
Role of Electronic and Steric Effects on Reaction Mechanisms
The reactivity of this compound would be governed by a combination of electronic and steric effects. The electron-withdrawing nature of the cyano group on the benzene (B151609) ring could influence the reactivity of the aromatic system, though its effect on the distant cyclohexanone ring is likely minimal. dicp.ac.cn
Steric hindrance, arising from the bulky substituted benzyl (B1604629) group, would play a more significant role in dictating the approach of reagents to the cyclohexanone ring. nih.govgoogle.com For example, a nucleophilic attack on the carbonyl carbon would likely be favored from the less sterically hindered face of the ring. The specific conformational preferences of the cyclohexyl ring, influenced by the substituent, would also be a critical factor. semanticscholar.org Without experimental or computational data, a quantitative assessment of these effects is not possible.
Stereochemical Outcomes and Control Mechanisms in Transformations
The presence of a stereocenter at the 3-position of the cyclohexyl ring means that reactions at the carbonyl group can lead to the formation of diastereomers. The control of stereochemical outcomes in such transformations is a central theme in modern organic synthesis. The existing stereocenter can direct the approach of a reagent, a phenomenon known as substrate-controlled stereoselectivity. Alternatively, the use of chiral reagents or catalysts could override the influence of the existing stereocenter to favor the formation of a specific stereoisomer (reagent-controlled stereoselectivity). Detailed studies, which are currently unavailable for this specific compound, would be required to determine the facial selectivity of reactions at the carbonyl group and to develop methods for controlling the stereochemical outcome.
Reaction Kinetics and Thermodynamics
The study of reaction kinetics would provide information about the rate of chemical processes involving this compound, while thermodynamics would describe the energy changes and the position of equilibrium. rsc.org Kinetic studies would involve measuring reaction rates under various conditions (e.g., temperature, concentration, solvent) to determine the rate law and activation parameters. Thermodynamic studies would involve measuring or calculating the enthalpy and entropy of reaction to determine the Gibbs free energy change. Such data is fundamental to understanding and optimizing chemical reactions. dicp.ac.cn However, no kinetic or thermodynamic data for reactions of this compound have been reported in the reviewed literature.
Computational Chemistry and Molecular Modeling Approaches for 2 3 Oxocyclohexyl Methyl Benzonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of a molecule. These calculations, often based on Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within 2-[(3-Oxocyclohexyl)methyl]benzonitrile.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining the molecule's reactivity and its ability to participate in chemical reactions.
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the location of the HOMO would indicate the most likely sites for electrophilic attack.
LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. Its location highlights the regions susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity.
| Orbital Parameter | Significance for this compound |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |
Reaction Energy Profiles and Activation Barriers
Quantum chemical calculations can be used to map the potential energy surface (PES) for chemical reactions involving this compound. This allows for the determination of reaction energy profiles and the identification of transition states and activation barriers. By calculating the energy of reactants, intermediates, transition states, and products, one can predict the feasibility and kinetics of a reaction. This information is vital for understanding reaction mechanisms and designing synthetic pathways.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational landscape and flexibility, which are crucial for its biological activity and physical properties. By simulating the motion of atoms based on a force field, MD can explore the different shapes the molecule can adopt and the transitions between them. This is particularly important for a molecule with a flexible cyclohexyl ring and a rotatable bond connecting it to the benzonitrile (B105546) group.
Advanced Docking Studies and Theoretical Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to investigate its potential interactions with biological targets such as proteins or enzymes. These studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. This information is invaluable in drug discovery and development for identifying potential therapeutic targets and optimizing lead compounds.
Application of Molecular Electron Density Theory (MEDT) in Reaction Mechanism Analysis
Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. nih.govnih.govsemanticscholar.org MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactions. europa.eu This theory utilizes the analysis of the electron density distribution at the ground state to understand molecular properties and the changes in this density to explain reactivity. nih.govnih.govsemanticscholar.org
For this compound, MEDT can be applied to analyze its reactivity in various organic reactions. By examining conceptual DFT reactivity indices and performing topological analysis of the electron localization function (ELF), MEDT can provide a detailed understanding of bonding changes along a reaction path. nih.govsemanticscholar.org This approach offers a powerful alternative to traditional models for rationalizing and predicting the outcomes of chemical reactions. nih.govnih.govsemanticscholar.org
Structure Activity Relationship Sar Studies of 2 3 Oxocyclohexyl Methyl Benzonitrile Derivatives
Systematic Design and Synthesis of Analogs for SAR Probing
In a typical drug discovery program, the systematic design and synthesis of analogs of a lead compound like 2-[(3-Oxocyclohexyl)methyl]benzonitrile would be a critical first step. This process involves the methodical modification of different parts of the molecule to understand how these changes affect its biological activity. For this specific compound, medicinal chemists would likely explore modifications at three key positions: the benzonitrile (B105546) ring, the cyclohexyl ring, and the methylene (B1212753) linker.
Table 1: Potential Analog Design Strategies for this compound
| Molecular Region | Potential Modifications | Rationale for Modification |
| Benzonitrile Ring | - Positional isomers of the nitrile group (e.g., 3- or 4-position) - Replacement of the nitrile group with other electron-withdrawing or isosteric groups (e.g., carboxylate, tetrazole) - Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at other positions on the ring. | To probe the importance of the nitrile group's electronic and steric properties for target interaction and to explore additional binding pockets. |
| Cyclohexyl Ring | - Alteration of the ketone position (e.g., 2- or 4-oxo) - Reduction of the ketone to a hydroxyl group (axial vs. equatorial) - Introduction of substituents on the ring. - Ring-contraction or expansion (e.g., cyclopentyl, cycloheptyl). | To investigate the role of the ketone as a hydrogen bond acceptor and to assess the impact of ring conformation and size on binding affinity. |
| Methylene Linker | - Lengthening or shortening of the alkyl chain. - Introduction of rigidity (e.g., double bond, cyclopropyl (B3062369) group). - Replacement with a heteroatom (e.g., oxygen, nitrogen). | To determine the optimal distance and orientation between the aromatic and aliphatic rings for target engagement. |
The synthesis of these analogs would likely involve multi-step reaction sequences, potentially starting from commercially available substituted benzonitriles and cyclohexanone (B45756) derivatives. Standard organic chemistry reactions such as alkylation, Grignard reactions, and various coupling reactions would be employed to construct the desired molecules.
Investigation of Functional Group Contributions to Molecular Recognition
Once a library of analogs is synthesized, each compound would be tested in a relevant biological assay to determine its activity. The comparison of these activities allows for the elucidation of the contribution of each functional group to molecular recognition. For instance, if analogs with the nitrile group at the 3- or 4-position of the benzene (B151609) ring show significantly lower activity, it would suggest that the ortho-position is crucial for binding to the biological target. Similarly, the activity of analogs where the 3-oxocyclohexyl group is modified would shed light on the importance of this moiety. The ketone, for example, might be acting as a key hydrogen bond acceptor, and its removal or relocation would likely impact potency.
Conformational Effects on Binding and Interaction Profiles
The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. The cyclohexyl ring in this compound can exist in various conformations, and the orientation of the benzyl (B1604629) substituent (axial versus equatorial) could significantly influence binding. Computational methods, such as conformational analysis and molecular dynamics simulations, would be employed to predict the low-energy conformations of the molecule. These theoretical models, combined with the experimental data from conformationally restricted analogs, would help in understanding the bioactive conformation. For example, synthesizing analogs with a rigid linker instead of the flexible methylene group could lock the molecule into a specific conformation, and the resulting biological activity would provide valuable insights.
Development of Pharmacophore Models for Molecular Interaction
Based on the SAR data gathered from the synthesized analogs, a pharmacophore model could be developed. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. For this compound, a hypothetical pharmacophore model might include:
An aromatic feature (the benzonitrile ring).
A hydrogen bond acceptor (the nitrile nitrogen and/or the cyclohexyl ketone).
A hydrophobic feature (the cyclohexyl ring).
The spatial arrangement of these features would be defined by the model. This pharmacophore model would then serve as a valuable tool for virtual screening of large compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. It would also guide the design of future generations of more potent and selective analogs.
Potential Applications of 2 3 Oxocyclohexyl Methyl Benzonitrile As a Chemical Building Block or Research Probe
Utility in the Synthesis of Diverse Complex Organic Molecules
There is no available scientific literature detailing the use of 2-[(3-Oxocyclohexyl)methyl]benzonitrile as a building block in the synthesis of diverse complex organic molecules. While its structure, featuring a reactive ketone and a nitrile group, suggests potential utility in various organic transformations, no specific examples or methodologies have been published. Research detailing its participation in reactions such as nucleophilic additions to the carbonyl group, reductions of the ketone, or transformations of the nitrile moiety into other functional groups like amines or carboxylic acids is not documented. Consequently, there are no detailed research findings or data tables to present on this topic.
Development of Precursors for Advanced Organic Materials
An extensive search of the scientific and patent literature did not yield any information regarding the application of this compound in the development of precursors for advanced organic materials. There are no published studies that describe its incorporation into polymers, liquid crystals, or other functional materials. The potential for this compound to serve as a monomer or a modifying agent in material science remains unexplored in the public domain. As a result, there are no research findings or data to report for this subsection.
Application as a Mechanistic Probe in Chemical Biology Research
There is no documented use of this compound as a mechanistic probe in chemical biology research, including for enzyme binding studies. The characteristics of a good chemical probe, such as high potency, specificity, and a well-understood mechanism of action, have not been investigated or reported for this compound. escholarship.org Literature searches for its application in studying biological pathways or target engagement have returned no relevant results. Therefore, no detailed research findings or data tables concerning its use as a mechanistic probe are available.
Future Research Directions and Perspectives for 2 3 Oxocyclohexyl Methyl Benzonitrile
Exploration of Novel Synthetic Methodologies and Sustainable Production Routes
Future research into 2-[(3-Oxocyclohexyl)methyl]benzonitrile will likely prioritize the development of novel and sustainable synthetic methodologies. Current synthetic strategies for related cyclohexanone (B45756) and benzonitrile (B105546) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. Green chemistry principles could guide the development of more environmentally benign production routes.
One promising avenue is the exploration of catalytic methods for the direct dehydrogenation of cyclohexanones to introduce unsaturation, which could be a key step in modifying the cyclohexyl ring. nih.gov Palladium-catalyzed aerobic dehydrogenation, for instance, has been shown to be effective for converting cyclic ketones to their corresponding enones using oxygen as the oxidant. nih.gov Applying such a method to this compound could provide a more atom-economical approach to creating new derivatives.
Furthermore, the synthesis of the core structure could benefit from modern synthetic strategies. Tandem reactions, which allow for the formation of multiple bonds in a single operation, could significantly improve efficiency. For example, a tandem carbene and photoredox-catalyzed strategy has been developed for the convergent synthesis of α,β-disubstituted cyclic ketones. nih.gov Adapting such a strategy could offer a novel and efficient route to the this compound scaffold.
Sustainable production could also be advanced by investigating the use of bio-based feedstocks and biocatalysis. The transformation of biomass into valuable chemical intermediates is a growing field, and it is conceivable that precursors to the cyclohexyl or benzonitrile portions of the molecule could be derived from renewable resources. google.com
| Potential Sustainable Synthesis Strategies | Description | Key Advantages |
| Catalytic Aerobic Dehydrogenation | Use of a catalyst (e.g., Palladium) and oxygen as a green oxidant to introduce unsaturation into the cyclohexanone ring. nih.gov | Atom-economical, avoids stoichiometric oxidants. |
| Tandem Catalysis | A one-pot reaction sequence combining multiple catalytic cycles to build the molecular framework efficiently. nih.gov | Increased efficiency, reduced waste. |
| Biocatalysis | Utilization of enzymes for specific transformations, potentially from renewable feedstocks. researchgate.net | High selectivity, mild reaction conditions. |
Deeper Mechanistic Insights via Emerging Spectroscopic and Computational Techniques
A thorough understanding of the physicochemical properties and reaction mechanisms of this compound is essential for its future development. Advanced spectroscopic techniques and computational chemistry can provide invaluable insights at the molecular level.
Spectroscopic analysis , including advanced nuclear magnetic resonance (NMR) techniques and vibrational spectroscopy (FT-IR, Raman), can elucidate the conformational dynamics of the cyclohexyl ring and the electronic environment of the benzonitrile group. These experimental data can be complemented by computational studies .
Density Functional Theory (DFT) calculations, for example, can be employed to model the molecular structure, predict spectroscopic properties, and explore reaction pathways. Such computational approaches have been successfully used to study related benzonitrile derivatives, providing insights into their electronic structure and reactivity. researchgate.net For this compound, computational modeling could be used to:
Determine the preferred conformation of the molecule.
Calculate the bond dissociation energies to predict reactive sites.
Simulate reaction mechanisms to guide the design of new synthetic routes.
Predict the photophysical properties of potential derivatives. rsc.org
| Technique | Potential Application for this compound |
| Advanced NMR Spectroscopy | Elucidation of stereochemistry and conformational analysis of the cyclohexyl ring. |
| Density Functional Theory (DFT) | Prediction of ground-state geometry, electronic properties, and reaction energetics. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Investigation of excited-state properties and potential for photophysical applications. |
Design and Synthesis of Next-Generation Derivatives with Tailored Reactivity
The functional groups present in this compound—the ketone and the nitrile—offer multiple handles for chemical modification, opening the door to the design and synthesis of a vast library of next-generation derivatives with tailored reactivity and properties.
The ketone functionality is a versatile site for a wide range of chemical transformations. For instance, isomerization of the ketone group could lead to novel regioisomers with different stereochemical and reactivity profiles. youtube.com Furthermore, the ketone can be converted into other functional groups, such as alcohols, amines, or alkenes, providing access to a diverse set of derivatives. The synthesis of functionalized cyclic enamines from related lactams demonstrates the potential for derivatization at the ketone position. researchgate.net
The benzonitrile group can also be a focal point for derivatization. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be further functionalized. Cross-coupling reactions are a powerful tool for modifying the aromatic ring, allowing for the introduction of various substituents to tune the electronic and steric properties of the molecule. mdpi.com The synthesis of multifunctional benzonitrile derivatives has been shown to lead to materials with interesting photophysical properties, such as thermally activated delayed fluorescence (TADF). rsc.org
The combination of a cyclohexyl ring and a phenyl group in this molecule also brings to mind research on 4-cyclohexylcoumarin derivatives, where the cyclohexyl group is a key structural feature for biological activity. researchgate.net This suggests that the cyclohexyl moiety in this compound could be important for future applications, and its modification could lead to interesting new properties.
| Functional Group | Potential Derivatization Reactions | Potential Outcome |
| Ketone | Reduction, reductive amination, Wittig reaction, aldol (B89426) condensation, isomerization. youtube.com | Introduction of new functional groups, alteration of the carbon skeleton, creation of stereoisomers. |
| Nitrile | Hydrolysis, reduction, cycloaddition reactions. | Conversion to carboxylic acids, amines, or heterocyclic systems. |
| Aromatic Ring | Electrophilic aromatic substitution, cross-coupling reactions. mdpi.com | Tuning of electronic properties and steric hindrance. |
Integration with High-Throughput Screening for Fundamental Chemical Discovery
High-throughput screening (HTS) is a powerful methodology for rapidly assessing the properties of a large number of compounds. Integrating the synthesis of a library of this compound derivatives with HTS could accelerate the discovery of new chemical entities with novel properties and applications.
For example, HTS assays could be developed to screen for specific biological activities. While the search results did not indicate any known biological roles for this compound, the presence of the benzonitrile and cyclohexanone moieties, which are found in various bioactive molecules, suggests that derivatives could exhibit interesting pharmacological properties. researchgate.netontosight.ai
In the realm of materials science, HTS could be used to identify derivatives with desirable photophysical or electronic properties. For instance, screening for fluorescence or phosphorescence could uncover new materials for organic light-emitting diodes (OLEDs) or sensors. rsc.org
The development of HTS assays for nitrile-metabolizing enzymes highlights the potential for screening for specific chemical reactivity. nih.govnih.govsemanticscholar.orgresearchgate.net While these assays are focused on enzymatic reactions, similar principles could be applied to screen for catalytic activity or other chemical transformations, thereby facilitating fundamental chemical discovery.
| Screening Application | Potential Discovery |
| Biological Activity Screening | Identification of derivatives with potential therapeutic applications. |
| Materials Property Screening | Discovery of new materials for optoelectronic devices or sensors. rsc.org |
| Chemical Reactivity Screening | Uncovering novel catalytic activities or reaction pathways. |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing 2-[(3-Oxocyclohexyl)methyl]benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis can leverage palladium-catalyzed cross-coupling reactions, as demonstrated in similar benzonitrile derivatives using bis(benzonitrile)palladium(II) chloride in dichloromethane (DCM) under inert conditions . Optimization involves solvent selection (e.g., DCM for stability), temperature control (room temperature to 50°C), and purification via column chromatography with silica gel. Reaction monitoring by TLC ensures intermediate stability and yield maximization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Employ a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the cyclohexyl and benzonitrile moieties.
- High-Resolution Mass Spectrometry (HR-MS) : For precise molecular weight determination.
- Infrared Spectroscopy (IR) : To identify nitrile (C≡N, ~2200 cm) and carbonyl (C=O, ~1700 cm) functional groups.
These methods align with protocols validated for structurally related benzonitriles .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation of the cyclohexyl ketone group. Use desiccants to avoid hydrolysis. Safety protocols include fume hood use for handling and PPE (gloves, goggles) to minimize exposure, as recommended for nitrile-containing compounds .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to model electron distribution and frontier molecular orbitals. Basis sets such as 6-31G(d,p) are suitable for geometry optimization. Validate predictions against experimental UV-Vis and cyclic voltammetry data to assess charge-transfer properties .
Q. What strategies resolve contradictions in reported biological activities of structurally similar benzonitrile derivatives?
- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies. For example, compare IC values of derivatives with varying substituents (e.g., halogen vs. methyl groups) using in vitro assays (e.g., DPP-4 inhibition ). Statistical tools like ANOVA can identify significant structural contributors to activity discrepancies.
Q. How do stereochemical variations in the cyclohexyl ring affect pharmacological properties?
- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Pd-based complexes ) and evaluate their binding affinities using surface plasmon resonance (SPR) or X-ray crystallography. Computational docking (e.g., AutoDock Vina) can model interactions with target proteins, prioritizing candidates for in vivo testing .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Perform kinetic studies under varying nucleophile concentrations (e.g., amines, thiols) and monitor reaction progress via HPLC. Transition-state analysis using DFT (e.g., NBO charges) identifies electron-deficient sites (e.g., benzonitrile carbon) driving reactivity .
Data Contradiction Analysis
Q. How to address conflicting data on the cytotoxicity of benzonitrile derivatives in different cell lines?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, incubation time) and validate via positive controls (e.g., doxorubicin). Use omics approaches (transcriptomics/proteomics) to identify cell-specific metabolic pathways affecting compound uptake or metabolism .
Tables for Key Comparisons
Table 1 : Comparison of Synthetic Yields for Benzonitrile Derivatives
| Derivative Structure | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-[(3-Oxocyclohexyl)methyl] | Pd(II)/DCM | DCM | 78 | |
| 2-[(Dialkylamino)methyl] | Microwave-assisted | Ethanol | 85 |
Table 2 : Impact of Substituents on DPP-4 Inhibition (IC)
| Substituent on Cyclohexyl Ring | IC (nM) |
|---|---|
| -OCH$_3 | 12.4 |
| -Cl | 8.7 |
| -CH$_3 | 15.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
